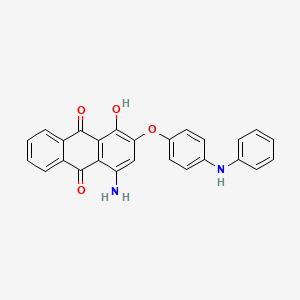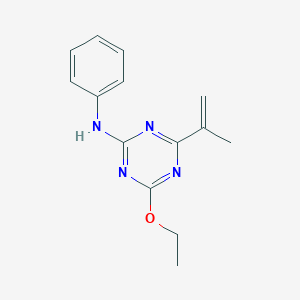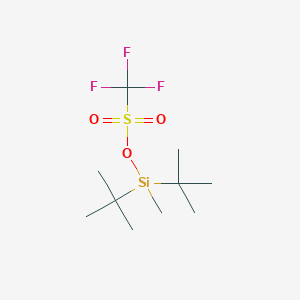
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester is a chemical compound known for its unique structural properties and reactivity. This compound is often used in various chemical reactions and industrial applications due to its stability and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester typically involves the reaction of methanesulfonic acid with trifluoromethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of simpler sulfonate esters or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions include various sulfonate esters, sulfonic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoromethylsulfonyl group is highly electronegative, making it a strong electron-withdrawing group. This property allows the compound to participate in various electrophilic and nucleophilic reactions, influencing the reactivity and stability of the molecules it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonic acid, trifluoro-, methyl ester
- Methanesulfonic acid, trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester
- Methanesulfonic acid, trifluoro-, 3-amino-2-[(1,1-dimethylethyl)dimethylsilyl]phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the trifluoromethylsulfonyl and silyl ester groups allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
105866-92-0 |
|---|---|
Molekularformel |
C10H21F3O3SSi |
Molekulargewicht |
306.42 g/mol |
IUPAC-Name |
[ditert-butyl(methyl)silyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H21F3O3SSi/c1-8(2,3)18(7,9(4,5)6)16-17(14,15)10(11,12)13/h1-7H3 |
InChI-Schlüssel |
YDBFULZNEUNFDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

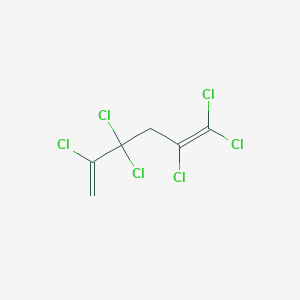
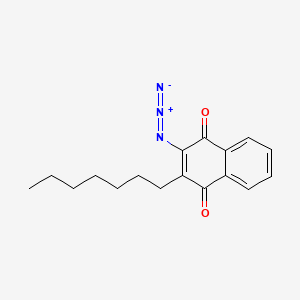

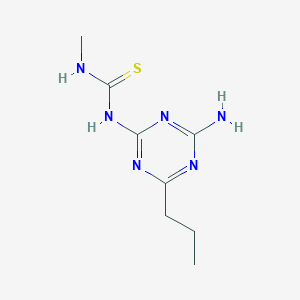
![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)

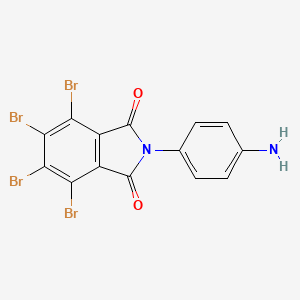
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)

